2-amino-N-cyclohexyl-N-methylethanesulfonamide oxalate
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Overview
Description
2-amino-N-cyclohexyl-N-methylethanesulfonamide oxalate is a chemical compound with the molecular formula C11H22N2O6S and a molecular weight of 310.37 g/mol . This compound is known for its unique structural properties, which include an amino group, a cyclohexyl group, a methyl group, and an ethanesulfonamide group. The oxalate part of the compound is a salt or ester of oxalic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-cyclohexyl-N-methylethanesulfonamide oxalate typically involves the reaction of cyclohexylamine with methanesulfonyl chloride to form N-cyclohexyl-N-methylethanesulfonamide. This intermediate is then reacted with oxalic acid to form the oxalate salt. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is monitored for completion using techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). The product is then purified through recrystallization or other suitable purification methods to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-cyclohexyl-N-methylethanesulfonamide oxalate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce primary or secondary amines .
Scientific Research Applications
2-amino-N-cyclohexyl-N-methylethanesulfonamide oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 2-amino-N-cyclohexyl-N-methylethanesulfonamide oxalate involves its interaction with specific molecular targets. The amino and sulfonamide groups can form hydrogen bonds with biological molecules, potentially affecting their function. The cyclohexyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and influence cellular processes. The exact pathways and targets involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-cyclohexyl-N-methylethanesulfonamide
- N-cyclohexyl-N-methylethanesulfonamide
- 2-aminoethanesulfonamide
Uniqueness
2-amino-N-cyclohexyl-N-methylethanesulfonamide oxalate is unique due to the presence of both the cyclohexyl and methyl groups, which confer distinct steric and electronic properties. These features can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various research applications .
Properties
IUPAC Name |
2-amino-N-cyclohexyl-N-methylethanesulfonamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2S.C2H2O4/c1-11(14(12,13)8-7-10)9-5-3-2-4-6-9;3-1(4)2(5)6/h9H,2-8,10H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKALAAIMQQOAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)CCN.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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